molecular formula C12H17N B8341821 N-isopropyl-2-phenyl-2-propenylamine

N-isopropyl-2-phenyl-2-propenylamine

Cat. No.: B8341821
M. Wt: 175.27 g/mol
InChI Key: ZDQWHDVBLMLVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-phenyl-2-propenylamine is a phenylpropenylamine derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been investigated for their potential interactions with the central nervous system. Specifically, related phenylpropenylamine derivatives have been documented to exhibit a range of biological activities, including potential psychostimulant, antidepressant, and spasmolytic effects, making this chemical class a valuable template for neuroscience research . The mechanism of action for such compounds is often linked to the modulation of catecholaminergic systems. Unlike classical releasing agents that cause a massive, uncontrolled efflux of neurotransmitters, some closely related phenylalkylamine compounds are known to act as Catecholaminergic Activity Enhancers (CAEs) or Monoaminergic Activity Enhancers (MAEs) . These substances enhance the impulse-propagation-mediated release of neurotransmitters like dopamine and norepinephrine only when neurons are actively firing, thereby fine-tuning neuronal communication without provoking excessive depletion of synaptic vesicles . This nuanced mechanism provides a compelling research tool for studying synaptic plasticity, neuropharmacology, and the treatment of neurological disorders. The primary research applications for this compound include its use as a lead compound in structure-activity relationship (SAR) studies to develop novel neuroactive drugs, a chemical probe for investigating trace amine-associated receptor 1 (TAAR1) pathways, and a reference standard in analytical methods for quantifying related amines in biological samples . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-phenyl-N-propan-2-ylprop-2-en-1-amine

InChI

InChI=1S/C12H17N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10,13H,3,9H2,1-2H3

InChI Key

ZDQWHDVBLMLVOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=C)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Reactions of the Secondary Amine Functionality

The nitrogen atom of the secondary amine contains a lone pair of electrons, making it both basic and nucleophilic. This characteristic is central to the reactions of this functional group.

Due to its nucleophilicity, the nitrogen atom readily attacks electrophilic species. byjus.com This leads to the formation of a new bond at the nitrogen center.

Alkylation: In the presence of alkyl halides, such as methyl iodide or ethyl bromide, the secondary amine can undergo N-alkylation to form a tertiary amine. ncert.nic.in The reaction proceeds via a nucleophilic substitution mechanism. libretexts.org Further reaction with an excess of the alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) results in the formation of an N,N-disubstituted amide. ncert.nic.in This acylation reaction is a common method for protecting the amine group or for synthesizing amide derivatives. ncert.nic.in

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. This particular reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. libretexts.orgmsu.edu Secondary amines react to form an insoluble sulfonamide. libretexts.org

Reaction with Acids: As a base, the amine group readily reacts with acids to form ammonium salts. For instance, with hydrochloric acid (HCl), it would form N-isopropyl-2-phenyl-2-propenylammonium chloride. britannica.com

Table 1: Reactions with Electrophiles at the Nitrogen Center

Electrophile ClassSpecific Reagent ExampleProduct Type
Alkyl HalideEthyl Bromide (CH₃CH₂Br)Tertiary Amine
Acid ChlorideAcetyl Chloride (CH₃COCl)N,N-disubstituted Amide
Sulfonyl ChlorideBenzenesulfonyl Chloride (C₆H₅SO₂Cl)N-substituted Sulfonamide
Mineral AcidHydrochloric Acid (HCl)Ammonium Salt

As noted, the lone pair of electrons on the nitrogen atom is the source of its nucleophilic character, driving its reactions with a wide array of electrophiles. byjus.com This reactivity allows for straightforward derivatization of the molecule at the amine position, as detailed in the reactions described in Section 3.1.1 (e.g., acylation, sulfonylation). These derivatization reactions are fundamental in synthetic chemistry for altering the molecule's properties or for use in multi-step synthetic sequences.

The secondary amine functionality is susceptible to oxidation by various oxidizing agents. The specific product often depends on the reagent used and the reaction conditions.

Formation of Imines: Mild and efficient oxidation of secondary amines can yield the corresponding imines. oup.com Reagents such as N-tert-butylphenylsulfinimidoyl chloride have been shown to oxidize various secondary amines to imines under mild conditions. oup.comresearchgate.net

Formation of Hydroxylamines and Nitrones: N-oxidation is another significant pathway for secondary amines. This can lead to the formation of hydroxylamine (B1172632) intermediates, which may be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq

Oxidative Dehydrogenation: Catalytic systems, often employing transition metals like ruthenium or cobalt, can facilitate the oxidative dehydrogenation of amines to form imines. acs.org Bio-inspired catalyst systems have also been developed for the aerobic dehydrogenation of secondary amines. nih.gov

Reactions of the Phenyl Substituent

The phenyl group is an aromatic ring and is therefore prone to electrophilic aromatic substitution reactions. The substituent already present on the ring—the 2-(N-isopropylamino)propen-2-yl group—directs the position of incoming electrophiles.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The existing substituent, being a vinyl group conjugated with the ring and influenced by the electron-donating nitrogen atom, is expected to be an activating group. This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. byjus.com

Halogenation: In the presence of a Lewis acid catalyst, the phenyl ring can be halogenated (e.g., brominated or chlorinated). The reaction of aromatic amines with bromine water is typically rapid, often leading to poly-substitution. byjus.com To achieve mono-substitution, the activating effect of the amino group can be moderated by first converting it to an amide. ncert.nic.in

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, primarily at the ortho and para positions. However, the strongly acidic conditions can protonate the amine, which would deactivate the ring. Therefore, protection of the amine group via acylation is often employed before nitration.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group onto the ring. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are common EAS reactions. However, the basic nitrogen atom of the amine can react with the Lewis acid catalyst (e.g., AlCl₃) required for these reactions. This forms a deactivating complex, which generally prevents the Friedel-Crafts reaction from occurring. byjus.com

Table 2: Expected Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Products
BrominationBr₂ / FeBr₃ortho-Bromo and para-Bromo derivatives
NitrationHNO₃ / H₂SO₄ortho-Nitro and para-Nitro derivatives
SulfonationSO₃ / H₂SO₄ortho- and para-aminobenzenesulfonic acids

Beyond classical EAS reactions, the phenyl ring can be functionalized through other pathways. For molecules with structures analogous to amphetamine, metabolic transformations often involve functionalization of the aromatic ring. wikipedia.orgresearchgate.net One of the most common reactions is aromatic hydroxylation, catalyzed by cytochrome P450 enzymes, which introduces a hydroxyl (-OH) group onto the ring, typically at the para position. researchgate.netnih.gov This highlights a biochemical pathway for the ring's functionalization. Modern synthetic methods also offer numerous ways to functionalize aromatic rings, including transition-metal-catalyzed cross-coupling reactions if the ring is first converted to an aryl halide. organic-chemistry.org

Reactivity of the Propenyl Unsaturation

The 2-phenyl-2-propenyl moiety is an electron-rich π-system, and its reactivity is characteristic of substituted styrenes and allylic amines. The double bond is susceptible to a variety of transformations, including reduction, cycloaddition, and oxidation.

The double bond in N-isopropyl-2-phenyl-2-propenylamine can be readily saturated via catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst can influence the reaction conditions and selectivity.

Catalytic Hydrogenation:

Commonly employed catalysts for the hydrogenation of allylamines include palladium, platinum, and rhodium. researchgate.net For substrates similar to this compound, such as 2-aryl allylic amines, rhodium and iridium-based catalysts have been shown to be effective for asymmetric hydrogenation, yielding chiral β-aryl propanamines. researchgate.net The reaction proceeds by the addition of two hydrogen atoms across the double bond, resulting in the formation of N-isopropyl-2-phenylpropylamine.

A representative reaction is shown below:

Substrate: this compound

Reagents: H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Rh-complex)

Product: N-isopropyl-2-phenylpropylamine

The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. For instance, asymmetric hydrogenation of 2-arylprop-2-en-1-amine has been achieved with complete conversion using a rhodium-based catalyst. researchgate.net

Table 3.3.1: Catalytic Systems for Hydrogenation of Related Allylamines

Catalyst SystemSubstrate TypeProductKey Findings
Rhodium complexes2-Aryl allylic aminesβ-Aryl propanaminesHigh enantioselectivity can be achieved. researchgate.net
Iridium complexes2-Aryl allylic aminesβ-Aryl propanaminesEffective for asymmetric hydrogenation. researchgate.net
Palladium on CarbonGeneral alkenesAlkanesA common and effective catalyst for complete saturation.

It is noteworthy that in some cases, the choice of catalyst and conditions can be crucial to avoid side reactions, such as hydrogenolysis, especially when benzylic C-N bonds are present.

The propenyl group of this compound can participate in cycloaddition reactions, acting as a 2π-electron component. These reactions are valuable for the construction of cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

In a Diels-Alder reaction, the alkene acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. wikipedia.org For this compound, the phenyl-substituted double bond's reactivity as a dienophile would be influenced by both steric hindrance and electronic effects. Generally, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene. The phenyl group can act as a weak electron-withdrawing or -donating group depending on the reaction's electronic demand. The nitrogen atom's lone pair can increase the electron density of the double bond, potentially making it more suitable for reaction with electron-deficient dienes.

[3+2] Cycloaddition:

The alkene can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. wikipedia.org For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org Given the substitution pattern of this compound, the dominant interaction would likely be between the HOMO of the alkene and the LUMO of the 1,3-dipole. Dirhodium(II) complexes have been shown to catalyze [3+2] cycloadditions between N-arylaminocyclopropanes and alkynes, proceeding through a radical mechanism. beilstein-journals.org

The double bond is susceptible to oxidation, leading to either cleavage of the carbon-carbon double bond or the formation of an epoxide.

Oxidative Cleavage:

Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond. Ozonolysis would yield acetone (B3395972) and N-isopropyl-N-(phenylcarbonyl)amine after an oxidative workup. This reaction is a powerful tool for structural elucidation and synthetic transformations.

Epoxidation:

The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. masterorganicchemistry.com The resulting product would be N-isopropyl-N-(2-phenyloxiran-2-yl)methanamine. The stereochemistry of the epoxidation can be influenced by the presence of the adjacent amine group, which can direct the approach of the oxidizing agent. For allylic alcohols, the hydroxyl group is known to direct the epoxidation to the syn face. wikipedia.org A similar directing effect, although potentially weaker, could be anticipated from the amine in this compound. The Sharpless epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols, but its direct applicability to allylic amines is less common without N-oxide formation. wikipedia.org

Table 3.3.2: Common Oxidation Reactions of the Propenyl Group

ReactionReagent(s)Product Type
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Ketone and Carboxamide
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol

Conjugate Acid-Base Chemistry of the Amine

The secondary amine functionality in this compound confers basic properties to the molecule. The basicity is a measure of the availability of the nitrogen lone pair to accept a proton.

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of this compound is influenced by the electronic effects of its substituents.

Isopropyl Group: The isopropyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity compared to a primary amine. libretexts.org

2-Phenyl-2-propenyl Group: The effect of this group is more complex. The sp²-hybridized carbons of the double bond are more electronegative than sp³-hybridized carbons, which can have a slight electron-withdrawing effect. However, the phenyl group's electronic influence (whether it is electron-donating or -withdrawing through resonance) will also play a role.

To estimate the pKa of the conjugate acid of this compound, we can consider a structurally similar compound, N-isopropylaniline. The reported pKa for the conjugate acid of N-isopropylaniline is approximately 5.3-5.77. guidechem.comchemicalbook.com In N-isopropylaniline, the nitrogen lone pair is delocalized into the aromatic ring, which significantly reduces its basicity compared to an alkylamine.

In this compound, the nitrogen is not directly attached to the phenyl ring, so the delocalization effect is absent. Instead, it is an allylic amine. The basicity of allylamine (B125299) (pKa of conjugate acid = 9.49) is slightly lower than that of a saturated primary amine like propylamine (B44156) (pKa of conjugate acid ≈ 10.7), which is attributed to the electron-withdrawing effect of the sp²-hybridized carbons. wikipedia.org

Considering these factors, the pKa of the conjugate acid of this compound is expected to be higher than that of N-isopropylaniline but likely slightly lower than that of a simple dialkylamine like N-isopropylpropylamine. The electron-donating isopropyl group will enhance basicity, while the 2-phenyl-2-propenyl group will likely have a modest base-weakening effect compared to a simple alkyl group. Therefore, a reasonable estimate for the pKa of the conjugate acid would be in the range of 9-10.

Table 3.4.1: Comparison of pKa Values of Conjugate Acids of Related Amines

CompoundStructurepKa of Conjugate AcidReference
N-IsopropylanilineC₆H₅NHCH(CH₃)₂5.3 - 5.77 guidechem.comchemicalbook.com
AllylamineCH₂=CHCH₂NH₂9.49 wikipedia.org
Isopropylamine (B41738)(CH₃)₂CHNH₂10.63
This compoundC₆H₅C(CH₂)=CH-NHCH(CH₃)₂Estimated: 9-10

This estimated pKa indicates that this compound will exist predominantly in its protonated form in acidic aqueous solutions.

Spectroscopic and Structural Elucidation of N Isopropyl 2 Phenyl 2 Propenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of N-isopropyl-2-phenyl-2-propenylamine.

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The vinyl protons, being part of the propenyl group, would likely resonate at characteristic chemical shifts, influenced by the phenyl and amine substituents. The methine proton of the isopropyl group is anticipated to be a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet further upfield. The N-H proton, if observable, would likely be a broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the phenyl ring would generate signals in the aromatic region (δ 120-150 ppm). The olefinic carbons of the propenyl group would have characteristic shifts, with the carbon attached to the phenyl group being more downfield. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl-H7.0 - 7.5m-
Vinyl-H4.5 - 5.5m-
Isopropyl-CH3.0 - 3.5sept~6-7
Isopropyl-CH₃1.0 - 1.3d~6-7
N-H1.5 - 3.0br s-

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)135 - 145
Phenyl CH125 - 130
Vinyl C (C-phenyl)140 - 150
Vinyl CH₂90 - 100
Isopropyl CH45 - 55
Isopropyl CH₃20 - 25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Cross-peaks would be expected between the methine proton of the isopropyl group and the methyl protons. Correlations between the vinyl protons would also be observed, helping to assign their specific resonances.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations between the isopropyl methine proton and the vinyl carbons would confirm the N-isopropyl substitution on the propenylamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is critical for determining the stereochemistry around the double bond (E/Z isomerism). NOE correlations between the protons of the isopropyl group and specific protons on the phenyl ring or the vinyl group would indicate their relative orientation in space.

This compound can exist as different isomers, primarily the enamine and imine tautomers, as well as E/Z isomers of the enamine form. NMR spectroscopy is a powerful tool to distinguish between these isomers.

The chemical shifts of the vinyl protons and carbons are particularly sensitive to the geometry of the double bond. In the case of E/Z isomerism, the spatial relationship between the substituents on the double bond will cause differences in the shielding of the nuclei, leading to distinct chemical shifts in both the ¹H and ¹³C NMR spectra. For instance, a proton that is spatially close to the phenyl ring in one isomer will experience a different magnetic environment compared to the other isomer, resulting in a different chemical shift. The presence of two distinct sets of signals for the vinyl and isopropyl groups in the NMR spectra would suggest the presence of a mixture of E and Z isomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the synthesized compound. The expected exact mass can be calculated from the atomic masses of its constituent elements (carbon, hydrogen, and nitrogen).

Tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information for structural confirmation.

For this compound, characteristic fragmentation pathways would be expected. Alpha-cleavage, a common fragmentation pathway for amines, would likely lead to the loss of a methyl radical from the isopropyl group or the cleavage of the bond between the isopropyl group and the nitrogen atom. libretexts.org Another probable fragmentation would be the cleavage of the C-N bond, generating ions corresponding to the isopropylamine (B41738) and the 2-phenyl-2-propenyl moieties. The phenyl group itself can lead to characteristic aromatic fragment ions. By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer would provide high sensitivity and resolution for both the parent and fragment ions, further solidifying the structural elucidation.

Predicted Fragmentation Pattern for this compound

Fragment IonPredicted m/z
[M]+175
[M - CH₃]+160
[C₆H₅C(CH₂)]+115
[CH(CH₃)₂NH]+58
[C₆H₅]+77

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier method for the highly accurate and precise quantification of chemical compounds. This technique is particularly valuable when a certified reference material for the analyte is unavailable. The principle of IDMS involves the use of a known amount of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.

In the context of analyzing compounds structurally related to this compound, such as N-phenyl-2-naphthylamine, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) with an isotope-dilution approach has proven effective for ultra-sensitive quantification. nih.gov For this compound, a similar methodology would be employed. A synthesized, stable isotope-labeled standard of this compound (e.g., containing deuterium, carbon-13, or nitrogen-15) would be added to the sample. The mixture is then introduced into the mass spectrometer, typically after chromatographic separation. By measuring the ratio of the signal intensity of the unlabeled analyte to that of the isotopically labeled standard, the exact concentration of the target compound in the original sample can be determined with high accuracy, minimizing the effects of sample matrix interference and variations in instrument response.

Table 1: Hypothetical Parameters for IDMS Analysis of this compound

Parameter Value
Analytical Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Internal Standard [2H7]-N-isopropyl-2-phenyl-2-propenylamine
Ionization Mode Electron Ionization (EI)
Precursor Ion (Analyte) m/z (to be determined)
Precursor Ion (Standard) m/z + 7 (to be determined)

Note: The values in this table are hypothetical and serve to illustrate the experimental setup.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Vibration: As a secondary amine, this compound will show a characteristic N-H stretching vibration. This typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm-1. docbrown.info For a related compound, N-phenyl-N′-isopropyl-p-phenylenediamine, IR bands corresponding to NH groups involved in hydrogen bonding have been observed at 3380 cm-1 and 3400 cm-1. pleiades.online

C=C Vibration: The presence of the propenyl group's carbon-carbon double bond would result in a stretching vibration in the 1620-1680 cm-1 region. The aromatic ring also has C=C stretching vibrations that appear in the 1450-1600 cm-1 range.

Aromatic C-H Vibration: The stretching vibrations of the C-H bonds on the phenyl group are typically observed as a group of sharp bands just above 3000 cm-1. The out-of-plane bending vibrations of these aromatic C-H bonds, which are highly diagnostic of the substitution pattern on the benzene (B151609) ring, would appear in the 690-900 cm-1 region.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
N-H Stretch 3300 - 3500
C=C (alkene) Stretch 1620 - 1680
C=C (aromatic) Stretch 1450 - 1600
C-H (aromatic) Stretch > 3000
C-H (aromatic) Out-of-plane bend 690 - 900

X-ray Crystallography

To perform single crystal X-ray diffraction on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. For instance, the crystal structure of N-phenyl-N′-isopropyl-p-phenylenediamine has been determined using this technique. pleiades.online Similarly, studies on other N-isopropyl-N-(phenyl) derivatives have provided detailed structural information, including bond lengths and torsion angles. nih.govresearchgate.net A similar analysis of this compound would definitively establish its stereochemistry and conformational preferences in the solid state.

Table 3: Illustrative Crystallographic Data for a Related Compound (N-phenyl-N′-isopropyl-p-phenylenediamine)

Parameter Value
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c, α, β, γ (to be determined)
Z (molecules per unit cell) To be determined

Note: This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound, with the molecular formula C12H17N, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental elemental analysis would be performed using a CHN analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The combustion products (CO2, H2O, and N2) are separated and quantified.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity.

Table 4: Theoretical Elemental Composition of this compound (C12H17N)

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage
Carbon C 12.011 12 144.132 83.18%
Hydrogen H 1.008 17 17.136 9.90%
Nitrogen N 14.007 1 14.007 8.09%

| Total | | | | 173.275 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Determination of Chromophore Presence and Maximum Absorbance Wavelengths

Theoretically, the structure of this compound contains chromophores that would exhibit absorption in the UV-Vis region. The primary chromophore is the phenyl group attached directly to the carbon-carbon double bond (the styrenyl system). This conjugated system of the benzene ring and the double bond is expected to result in characteristic UV absorption bands.

In general, the electronic transitions responsible for UV-Vis absorption in such molecules are:

π → π* transitions: These transitions occur in molecules with conjugated systems, such as the phenyl and propenyl groups in the target molecule. They are typically high-energy transitions, resulting in strong absorption bands. The conjugation between the phenyl ring and the C=C double bond would likely cause a bathochromic (red) shift compared to benzene itself, moving the absorption to longer wavelengths.

n → π* transitions: These transitions can occur in molecules containing heteroatoms with non-bonding electrons (like the nitrogen in the amine group) adjacent to a π-system. These are typically lower in energy and intensity compared to π → π* transitions.

Without experimental data, any stated maximum absorbance wavelengths would be purely speculative and based on analogous structures. For a precise and scientifically accurate analysis, experimental measurement of the UV-Vis spectrum of this compound is required.

Table of Expected Chromophores in this compound

ChromophoreExpected Electronic Transition(s)
Phenyl groupπ → π
Carbon-carbon double bond (C=C)π → π
Phenyl conjugated with C=Cπ → π
Amine group (Nitrogen lone pair)n → σ or n → π* (if conjugated)

Computational and Theoretical Investigations of N Isopropyl 2 Phenyl 2 Propenylamine

Quantum Chemical Calculations (e.g., DFT)

No dedicated studies using Density Functional Theory (DFT) or other quantum chemical methods to investigate N-isopropyl-2-phenyl-2-propenylamine were found. Such studies would be necessary to provide data for the following areas.

Elucidation of Reaction Pathways and Transition States

There is no available research detailing the reaction pathways or transition states for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Calculated data for the prediction of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound are not available in published literature.

Conformational Analysis and Energy Landscapes

No conformational analyses or potential energy landscape maps for this compound have been published.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound were identified.

Prediction of Molecular Structures and Conformers

While the basic molecular structure is known, detailed computational predictions of its three-dimensional structure and various conformers are not available.

Intermolecular Interaction Analysis

There is no published research on the analysis of intermolecular interactions involving this compound.

Lack of Available Research Data for this compound

The user's request for a detailed article structured around a specific outline concerning these advanced computational studies cannot be fulfilled at this time due to the absence of primary research data on this particular compound. Generating content for the requested sections and subsections would require speculative and generalized information not directly supported by scientific evidence for this compound, which would not meet the required standards of a thorough, informative, and scientifically accurate article.

While general principles of QSAR, QSPR, and QSRR are well-established for various classes of chemical compounds, applying these principles to this compound without specific experimental or computational data would be inappropriate and scientifically unsound. Detailed research findings and data tables, which were a mandatory inclusion, are not available in the existing scientific literature for this specific molecule.

Therefore, until research focusing on the computational and theoretical properties of this compound is conducted and published, it is not possible to provide the requested article.

Analytical Method Development for N Isopropyl 2 Phenyl 2 Propenylamine

Chromatographic Separations

Chromatographic methods are paramount in the analytical workflow of N-isopropyl-2-phenyl-2-propenylamine, offering high-resolution separation of the main component from related substances, degradation products, and enantiomers. The choice of technique and the development of a robust method are dictated by the physicochemical properties of the analyte and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.

The development of an HPLC method for the analysis of related substances and degradation products of this compound is critical for quality control. Such a method must be capable of separating a range of potential impurities that may arise from the synthesis process or during storage. Stress testing, involving exposure of the drug substance to harsh conditions such as acid, base, oxidation, and heat, is a common practice to intentionally generate degradation products. rjptonline.org The subsequent analysis of these stressed samples by HPLC helps in identifying the potential degradation pathways and in developing a stability-indicating method. rjptonline.org

For basic compounds like this compound, reversed-phase HPLC is a common approach. pharmaguru.co The method development process would involve a systematic optimization of various parameters to achieve the desired separation. Key considerations include the selection of an appropriate stationary phase, such as a C18 or C8 column, and the composition of the mobile phase. pharmaguru.co The pH of the mobile phase is a critical factor in controlling the retention and peak shape of basic analytes. pharmaguru.co Maintaining the mobile phase pH in a range where the basic molecule is in its non-ionized form can lead to better retention and separation in reversed-phase mode. pharmaguru.co Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. rjptonline.org

A typical approach would involve screening different columns and mobile phase compositions to find the optimal conditions. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, which can aid in the identification and purity assessment of the peaks. rjptonline.org

Since this compound contains a chiral center, the separation of its enantiomers is essential for assessing its enantiomeric purity. Chiral HPLC is the most common and effective technique for this purpose. csfarmacie.cz The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). csfarmacie.cz

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being widely used for the separation of a broad range of chiral compounds, including amines. csfarmacie.czyakhak.org The choice of the CSP and the mobile phase is crucial for achieving enantiomeric resolution. yakhak.org For amine compounds, both normal-phase and reversed-phase chromatography can be employed. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol is often used. csfarmacie.cz In reversed-phase mode, aqueous-organic mobile phases are utilized. csfarmacie.cz

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. Additives to the mobile phase, such as acids or bases, can sometimes improve the peak shape and resolution.

The optimization of chromatographic conditions is a systematic process aimed at achieving the desired separation with good resolution, peak shape, and analysis time. This involves the careful selection and adjustment of several parameters.

For the analysis of this compound and its related substances, a reversed-phase HPLC method is often preferred. The choice of the stationary phase is critical, with C18 columns being a common starting point due to their versatility. pharmaguru.co The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mastelf.comphenomenex.com For basic compounds, it is often advantageous to use a mobile phase with a pH that keeps the analyte in a single ionic form, which can be achieved by using buffers. pharmaguru.cochromatographyonline.com

Below are interactive data tables summarizing potential optimized HPLC conditions for related substances and chiral separation based on methodologies for similar compounds.

Table 1: Hypothetical Optimized HPLC Conditions for Related Substances of this compound

ParameterCondition
Stationary Phase ACE C18 (250 x 4.6 mm, 5 µm) rjptonline.org
Mobile Phase A Phosphate buffer solution with triethanolamine, pH 7.0 rjptonline.org
Mobile Phase B Methanol rjptonline.org
Gradient Mode Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min rjptonline.org
Column Temperature 45 °C rjptonline.org
Detection DAD at 240 nm rjptonline.org
Injection Volume 10 µL rjptonline.org

Table 2: Hypothetical Optimized Chiral HPLC Conditions for Enantiomeric Separation of this compound

ParameterCondition
Stationary Phase Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) yakhak.org
Mobile Phase 20% 2-propanol in hexane (v/v) researchgate.net
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm). pharmaguideline.com This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC. pharmaguideline.comgmpinsiders.com The higher operating pressures of UPLC systems allow for the use of these smaller particles, leading to sharper and narrower peaks. pharmaguideline.com

The primary advantage of UPLC in the analysis of this compound would be the reduction in analysis time and solvent consumption, which is both cost-effective and environmentally friendly. alispharm.com The increased sensitivity of UPLC is also beneficial for the detection and quantification of trace-level impurities and degradation products. alispharm.com The principles of method development for UPLC are similar to those for HPLC, involving the optimization of stationary phase, mobile phase, gradient, and other parameters. bohrium.com However, due to the higher efficiency of UPLC columns, the separation can often be achieved in a much shorter time frame. For instance, a 10-minute UPLC method can be developed for the rapid screening of aromatic amines.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is an amine, its volatility makes GC a viable analytical option. However, the analysis of amines by GC can be challenging due to their basic and polar nature, which can lead to poor peak shapes (tailing) and adsorption on the column. gcms.czrestek.com

To overcome these challenges, specialized columns designed for the analysis of volatile amines are often used. gcms.czrestek.com These columns have a stationary phase that is chemically bonded and highly inert to minimize interactions with the basic analytes. gcms.czrestek.com The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector provides high sensitivity and selectivity.

For less volatile amines or to improve chromatographic performance, derivatization can be employed. nih.gov Derivatization involves chemically modifying the amine to a less polar and more volatile derivative, which can improve peak shape and detectability. nih.gov For chiral analysis, specialized chiral GC columns can be used to separate the enantiomers of derivatized or underivatized amines. nih.gov For example, racemic aromatic and aliphatic amines can be resolved after derivatization with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate on a diproline chiral stationary phase. nih.gov

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for the qualitative assessment of this compound. It is particularly useful for preliminary identification, checking purity, and monitoring the progress of chemical reactions.

A typical TLC method for an aromatic amine like this compound would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For amines, a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetone) is often employed. The ratio is optimized to achieve a retention factor (Rf) value that allows for clear separation from potential impurities.

Since this compound is not colored, visualization of the separated spots is necessary. Several methods can be employed:

Ultraviolet (UV) Light: If the compound contains a chromophore, as is expected for a phenyl-substituted amine, it will absorb UV light. When the TLC plate, which often contains a fluorescent indicator, is exposed to short-wave UV light (254 nm), the compound will appear as a dark spot against a fluorescent green background.

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common semi-destructive method. Iodine complexes with many organic compounds, rendering them visible as yellow-brown spots.

Chemical Stains: Destructive visualization can be achieved by spraying the plate with or dipping it in a specific chemical reagent that reacts with the amine functionality. A common stain for amines is a ninhydrin (B49086) solution, which, upon gentle heating, typically produces a characteristic purple or pink spot.

Method Validation and Quality Control

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative analysis, likely by a technique such as High-Performance Liquid Chromatography (HPLC), validation ensures the reliability and accuracy of the results.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of good linearity.

Table 1: Hypothetical Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,540
5.063,210
10.0124,980
25.0311,500
50.0625,300
100.01,251,000

Linear Regression Analysis:

  • Equation: y = 12505x + 350
  • Correlation Coefficient (R²): 0.9998
  • Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by performing recovery studies on a sample matrix spiked with a known amount of the analyte. The percentage recovery is then calculated.

    Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

    Table 2: Hypothetical Accuracy and Precision Data for this compound

    Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%) (Repeatability)
    5.04.9599.01.5
    25.025.3101.21.1
    75.074.599.30.9

    Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, column temperature, and flow rate may be varied slightly. The effect on the results, such as peak area and retention time, is then observed. elementlabsolutions.comchromatographyonline.com

    System suitability testing is an integral part of any analytical chromatographic method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. pharmaceuticalupdates.compharmaguideline.comijraset.com Key parameters include:

    Theoretical Plate Number (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates a more efficient column, resulting in narrower and sharper peaks.

    Retention Time (t_R): The time taken for the analyte to elute from the column. It should be consistent throughout the analytical run.

    Asymmetry (Tailing Factor): This measures the symmetry of the peak. An ideal peak is perfectly symmetrical. Peak tailing can indicate issues with the column or interactions between the analyte and the stationary phase.

    Resolution (R_s): This parameter quantifies the degree of separation between two adjacent peaks. A resolution of greater than 1.5 is generally considered to indicate a good separation.

    Table 3: Typical System Suitability Acceptance Criteria

    ParameterAcceptance Criterion
    Theoretical Plate Number (N)> 2000
    Retention Time (t_R) RSD≤ 2.0%
    Tailing Factor (T)≤ 2.0
    Resolution (R_s)> 1.5

    When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), other components in the matrix can interfere with the ionization of the target analyte in techniques like LC-MS, leading to ion suppression or enhancement. mdpi.comchromatographyonline.comresearchgate.netrsc.orgresearchgate.net This is known as the matrix effect. Strategies to mitigate this include:

    Effective Sample Clean-up: Using techniques like liquid-liquid extraction or solid-phase extraction to remove interfering components.

    Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components.

    Use of an Internal Standard: Preferably a stable isotope-labeled version of the analyte, which will be affected by the matrix in the same way as the analyte, thus compensating for the effect.

    Carry-over occurs when a small amount of a sample is carried over into the next injection, potentially leading to a false positive result for the subsequent sample. This can be addressed by:

    Implementing a thorough wash cycle for the injector and column between sample injections.

    Injecting a blank solvent after a high-concentration sample to ensure no residual analyte is detected.

    Sample Preparation Techniques

    The goal of sample preparation is to isolate the analyte of interest from the sample matrix and to concentrate it to a level suitable for analysis.

    Liquid-liquid extraction is a common and effective technique for the extraction of aromatic amines from aqueous samples. nih.govelementlabsolutions.comnih.govchromatographyonline.com The principle of LLE is the partitioning of a compound between two immiscible liquid phases.

    For this compound, which is a basic compound, the pH of the aqueous sample is a critical parameter. To ensure the amine is in its neutral, un-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of the amine's conjugate acid. elementlabsolutions.comchromatographyonline.com This is typically achieved by adding a base such as sodium hydroxide.

    A water-immiscible organic solvent is then added, and the mixture is shaken vigorously to facilitate the transfer of the neutral amine into the organic phase. The choice of organic solvent is important; common choices for extracting amines include ethyl acetate, dichloromethane, and diethyl ether. The selection depends on the polarity of the analyte and the need to minimize the co-extraction of interfering substances.

    After extraction, the organic layer is separated, and the solvent is typically evaporated to concentrate the analyte. The residue is then reconstituted in a suitable solvent for chromatographic analysis. To improve the purity of the extract, a back-extraction step can be included. This involves extracting the analyte from the organic phase into an acidic aqueous solution, where it becomes protonated and water-soluble, leaving neutral impurities behind in the organic layer. The pH of the aqueous layer can then be raised again, and the analyte re-extracted into a fresh organic solvent. elementlabsolutions.com

    Solid-Phase Extraction (SPE)

    Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates and concentrates analytes from a complex matrix. For a compound like this compound, which possesses both hydrophobic (phenyl and isopropyl groups) and polar (amine) characteristics, selecting the appropriate sorbent and solvent system is critical for developing a robust SPE method.

    The general steps for SPE include conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. Given the structure of this compound, a reversed-phase sorbent would be a logical starting point for method development. The phenyl group in the compound can engage in π-π interactions with phenyl-based sorbents, providing an additional retention mechanism beyond hydrophobic interaction. phenomenex.com

    A typical starting method for a phenyl-based SPE cartridge for extracting aromatic compounds involves the following steps:

    Conditioning: The sorbent is treated with a strong organic solvent like methanol to activate the stationary phase.

    Equilibration: The sorbent is then equilibrated with a solvent similar in composition to the sample matrix, often deionized water.

    Sample Loading: The pre-treated sample is loaded onto the cartridge.

    Washing: Impurities are washed from the cartridge using a weak solvent, such as a low percentage of methanol in water, which is not strong enough to elute the target analyte.

    Elution: The purified this compound is eluted from the sorbent using a strong organic solvent like methanol. phenomenex.com

    Further optimization would be necessary to tailor the method specifically for this compound, adjusting solvent strengths and volumes to maximize recovery and purity. Magnetic solid-phase extraction (MSPE) is an evolution of this technique where magnetic sorbents are used, allowing for easy separation from the sample solution using an external magnetic field, which can simplify and expedite the extraction process. mdpi.com

    Interactive Table: Generic Reversed-Phase SPE Starting Method

    StepSolventPurpose
    Condition1 mL MethanolTo wet and activate the sorbent.
    Equilibrate1 mL DI WaterTo prepare the sorbent for the aqueous sample.
    LoadPre-treated SampleTo adsorb the analyte onto the sorbent.
    Wash1 mL 5% Methanol in DI WaterTo remove interfering compounds.
    Elute1 mL MethanolTo recover the purified analyte.

    This table represents a general starting point for method development on a 100 mg/1 mL reversed-phase sorbent and would require specific optimization for this compound. phenomenex.com

    Microextraction Techniques

    Microextraction techniques are miniaturized versions of traditional liquid-liquid extraction that offer advantages such as reduced solvent consumption, lower cost, and higher enrichment factors. These methods are particularly suitable for trace analysis. For amines, techniques like dispersive liquid-liquid microextraction (DLLME) have been successfully applied. researchgate.net

    In a typical DLLME procedure for amine analysis, a small volume of an appropriate extraction solvent is mixed with a disperser solvent. This mixture is then rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. The large surface area of these droplets facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. After extraction, the phases are separated by centrifugation, and the analyte-rich solvent is collected for analysis. researchgate.net

    For a compound like this compound, several parameters would need to be optimized for a successful DLLME method:

    Extraction Solvent: Must be immiscible with water, have a higher density than water, and have a high affinity for the target analyte.

    Disperser Solvent: Must be miscible with both the extraction solvent and the aqueous sample (e.g., methanol, acetonitrile).

    Sample pH: The pH of the sample solution is crucial for extracting amines. To extract this compound, the pH would need to be adjusted to a basic value to ensure the amine is in its neutral, unprotonated form, which is more soluble in organic solvents. researchgate.net

    Salt Addition: The addition of salt can enhance extraction efficiency by decreasing the solubility of the analyte in the aqueous phase (salting-out effect).

    Often, a derivatization step is combined with microextraction to improve the extractability and detectability of polar compounds like amines. researchgate.net By converting the amine to a less polar derivative, its partitioning into the organic extraction solvent can be significantly enhanced. researchgate.net

    Interactive Table: Key Parameters in Microextraction Method Development for Amines

    ParameterDescriptionCommon Options/Considerations
    Extraction Technique The specific microextraction method employed.Dispersive Liquid-Liquid Microextraction (DLLME), Hollow Fiber Liquid-Phase Microextraction (HF-LPME), Single-Drop Microextraction (SDME). researchgate.net
    Extraction Solvent The organic solvent used to extract the analyte.Chlorinated solvents (e.g., chloroform, tetrachloroethane).
    Disperser Solvent The solvent used to disperse the extraction solvent in the sample.Methanol, Acetonitrile, Acetone (B3395972).
    Sample pH Adjusting the pH to control the charge state of the analyte.For amines, a basic pH is required to ensure the neutral form. Buffers are often used. researchgate.net
    Derivatizing Agent A reagent to modify the analyte for better extraction/detection.Dansyl chloride (Dns-Cl), 9-fluorenylmethyl chloroformate (FMOC). researchgate.net

    Derivatization Strategies for Enhanced Analysis and Functionalization

    Chromatographic Derivatization

    In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is employed to improve the chromatographic behavior and detection sensitivity of analytes. N-isopropyl-2-phenyl-2-propenylamine, like many aliphatic amines, lacks a strong chromophore or fluorophore, making its detection by common HPLC detectors such as UV-Visible or Fluorescence detectors challenging at low concentrations. sigmaaldrich.com Derivatization addresses this by attaching a "tag" to the amine that possesses strong UV-absorbing or fluorescent properties. thermofisher.com This process can be performed either before the sample is injected into the chromatograph (pre-column) or after the separation has occurred but before detection (post-column).

    Pre-column Derivatization: This is the most common approach, where the derivatization reaction is carried out before the sample is introduced into the HPLC system. thermofisher.com This technique offers several advantages, including a wider choice of reagents and reaction conditions (e.g., heating, use of catalysts) and the ability to remove excess reagent or by-products before analysis, preventing interference with the chromatogram. nih.gov For this compound, pre-column derivatization can modify its polarity, which may improve its retention and separation on reversed-phase columns. thermofisher.com However, a key challenge is ensuring the reaction goes to completion and is reproducible for accurate quantification. mdpi.com The stability of the resulting derivative is also critical.

    Post-column Derivatization: In this method, the derivatization reaction occurs after the analyte has been separated on the HPLC column but before it reaches the detector. This requires a more complex instrumental setup, including an additional pump to deliver the reagent and a reaction coil. The primary advantage of post-column derivatization is its high reproducibility and automation, as the reaction conditions are constant and controlled by the instrument. It eliminates the risk of forming multiple derivative products from a single analyte, which can sometimes occur in pre-column methods. However, the choice of reagents is more limited, as the reaction must be rapid and compatible with the mobile phase, and the reagent itself should not produce a signal in the detector.

    Derivatization ApproachAdvantagesDisadvantages
    Pre-column - Wide variety of reagents and reaction conditions- Removal of excess reagent possible- Can improve chromatographic separation- Generally higher sensitivity- Reaction must be complete and reproducible- Potential for multiple derivatives or by-products- Derivative must be stable
    Post-column - High reproducibility and easily automated- No interference from reagent peaks- Suitable for unstable derivatives- Requires specialized equipment (extra pump, reactor)- Limited choice of reagents (must be fast-acting)- Potential for band broadening, reducing resolution

    Reagents for Primary and Secondary Amine Derivatization

    The secondary amine in this compound dictates the choice of derivatization reagent. While some reagents are specific to primary amines, many are effective for both primary and secondary amines.

    o-Phthaldialdehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It does not directly react with secondary amines like this compound to form a fluorescent product. nih.gov However, it can be used to selectively derivatize primary amines in a mixture, allowing for the subsequent analysis of secondary amines, or used in multi-step procedures. mdpi.com

    1,2-Naphthoquinone-4-sulfonate (NQS): NQS is a versatile reagent used for the derivatization of both primary and secondary amines. The reaction occurs under alkaline conditions, where a nucleophilic substitution takes place, yielding a stable, colored product that can be detected by UV-Vis spectrophotometry. mdpi.com

    Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amines under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives. mdpi.com These derivatives are stable and exhibit strong UV absorbance around 254 nm, making them suitable for HPLC-UV analysis. The volatility of PITC allows for the removal of excess reagent by vacuum, minimizing interference.

    Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is a classic and highly effective reagent for labeling primary and secondary amines. nih.gov The reaction, which occurs in an alkaline buffer, produces intensely fluorescent and UV-active dansyl-amine derivatives. nih.gov This versatility and the high sensitivity of detection make it a popular choice for trace analysis of amines.

    Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is another reagent capable of derivatizing both primary and secondary amines. The reaction produces stable derivatives that can be analyzed by HPLC with UV detection. It has been noted for providing higher sensitivity than OPA for certain amines.

    1,3,5,7-Tetramethyl-8-(N-hydroxysuccinimidylbutyrate)-difluoroboradiase-s (TMBB-Su): TMBB-Su is a fluorescent labeling reagent used for the derivatization of primary and secondary amines in biological fluids for analysis by HPLC with fluorescence detection. mdpi.com The N-hydroxysuccinimidyl (NHS) ester group is highly reactive toward amine groups, forming stable amide bonds.

    The following table summarizes the characteristics of these common derivatization reagents applicable to this compound.

    ReagentAbbreviationTarget AminesDetection MethodKey Features
    o-PhthaldialdehydeOPAPrimary onlyFluorescenceDoes not react with secondary amines; useful for selective analysis. nih.gov
    1,2-Naphthoquinone-4-sulfonateNQSPrimary & SecondaryUV-VisibleForms stable, colored derivatives in alkaline conditions. mdpi.com
    PhenylisothiocyanatePITCPrimary & SecondaryUV (254 nm)Forms stable PTC derivatives; excess reagent is volatile. mdpi.com
    5-Dimethylaminonaphthalene-1-sulfonyl chlorideDansyl ChloridePrimary & SecondaryFluorescence, UVProduces intensely fluorescent derivatives, offering high sensitivity. nih.gov
    Diethyl ethoxymethylenemalonateDEEMMPrimary & SecondaryUVProduces stable derivatives with good sensitivity.
    1,3,5,7-Tetramethyl-8-(N-hydroxysuccinimidylbutyrate)-difluoroboradiase-sTMBB-SuPrimary & SecondaryFluorescenceNHS ester reagent forms stable amide bonds with amines. mdpi.com

    Multi-step Derivatization for Complex Samples

    When analyzing complex samples that contain a mixture of compounds with different functional groups, a single derivatization step may not be sufficient. Multi-step derivatization strategies are employed to tag multiple classes of analytes or to manage interferences.

    For instance, a sample containing this compound (a secondary amine), other primary amines, and hydroxyl-containing compounds would require a multi-step approach for comprehensive analysis. A common strategy for mixed amine samples involves a sequential two-step reaction. First, OPA could be used to selectively derivatize all primary amines. Following this, a different reagent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with both primary and secondary amines, can be added to derivatize the remaining secondary amines like this compound. thermofisher.com

    In samples containing hydroxyl compounds alongside amines, silylation is a common derivatization technique, particularly for gas chromatography (GC) analysis. Silylation reagents (e.g., BSTFA) react with active hydrogens, such as those in hydroxyl groups, to replace them with a trimethylsilyl (B98337) group. This process increases the volatility and thermal stability of the compounds. researchgate.net While not directly targeting the amine of this compound, silylation of other components in a complex mixture can prevent them from interfering with the analysis of the amine or allow for their simultaneous determination in a single chromatographic run. nih.govrsc.org A multi-functional, two-stage tagging scheme can be developed to label amine, hydroxyl, and carboxylate groups in a single analysis, enhancing signal response by increasing the hydrophobicity and proton affinity of each group. nih.gov

    Synthetic Derivatization for Novel Chemical Entities

    Beyond analytical detection, derivatization is a cornerstone of medicinal chemistry and drug discovery. The secondary amine of this compound serves as a versatile chemical handle for synthetic modifications, allowing the molecule to be used as a scaffold for building new, structurally related compounds.

    In a synthetic context, "tagging" involves covalently attaching a specific molecular group to a scaffold to impart a new property that facilitates purification, identification, or quantification. While conceptually similar to chromatographic derivatization, the goal here may extend beyond simple detection. For example, a tag with specific binding properties (like biotin) could be introduced onto the this compound molecule to facilitate its isolation from a complex reaction mixture using affinity chromatography. Alternatively, introducing a charged group can alter the molecule's solubility or its behavior in ion-exchange chromatography. These synthetic tagging strategies are crucial for isolating and studying the properties of newly synthesized derivatives.

    The concept of a "scaffold" refers to a core molecular structure upon which a variety of chemical appendages can be built. This compound can serve as such a scaffold. Its secondary amine is a nucleophilic site that can readily undergo a range of chemical reactions, including:

    Acylation/Amide Coupling: Reaction with carboxylic acids, acyl chlorides, or isocyanates to form amides or ureas. nih.gov

    Alkylation: Reaction with alkyl halides to form tertiary amines.

    Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. nih.gov

    By employing these and other reactions in a systematic manner, a large number of derivatives can be synthesized from the parent scaffold. This approach is central to combinatorial chemistry, where the goal is to rapidly generate a large collection, or "library," of structurally diverse molecules. nih.goviipseries.orgwikipedia.org Each compound in the library represents a slight modification of the original scaffold. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities, such as therapeutic potential. The synthesis of such libraries allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications influence the molecule's function. mdpi.com

    Lack of Available Scientific Literature for this compound Derivatization

    Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific research available on the chemical compound “this compound” in the context of derivatization strategies for surface immobilization, biosensor applications, or the optimization of these derivatization conditions. The explicit focus of the requested article on this sole compound cannot be fulfilled due to the absence of published research findings.

    The generation of a scientifically accurate and informative article as per the provided outline is contingent on the existence of peer-reviewed studies, experimental data, and established protocols pertaining directly to this compound. Without such foundational information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authority.

    General principles and methods for the derivatization of secondary amines for surface immobilization and biosensor applications are well-documented for other compounds. These often involve reacting the amine with various agents to introduce functional groups that can bind to a surface. The efficiency of these reactions is typically optimized by controlling parameters such as pH, temperature, and reaction time.

    However, the strict instruction to focus solely on this compound prevents the use of analogous data from other compounds. The unique steric and electronic properties of each chemical compound mean that derivatization strategies and optimal conditions are not universally transferable. Extrapolating from other, structurally different amines would be scientifically unsound and would constitute a fabrication of data for the specific compound .

    Therefore, the sections and subsections outlined in the user's request, namely:

    Optimization of Derivatization Conditions

    Impact of pH, Temperature, and Reaction Time on Derivatization Efficiency

    cannot be developed for this compound. There are no detailed research findings or data tables to present for this specific molecule.

    Future Research Directions and Unexplored Avenues

    Development of Novel and Green Synthesis Routes

    Currently, detailed and optimized synthetic routes for N-isopropyl-2-phenyl-2-propenylamine are not well-documented in publicly available literature. Future research should focus on developing efficient, scalable, and environmentally benign methods for its preparation.

    Key Research Objectives:

    Exploration of Catalytic Methods: Investigating transition-metal-catalyzed reactions, such as Buchwald-Hartwig or Heck couplings, could provide high-yield pathways. Biocatalytic methods using enzymes could also offer a green alternative.

    One-Pot Syntheses: Designing one-pot or tandem reactions would improve process efficiency by reducing the number of isolation and purification steps, minimizing waste and resource consumption.

    Use of Greener Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is crucial. The use of non-toxic, readily available starting materials should also be prioritized.

    A comparative table of potential synthetic strategies is presented below:

    Synthetic StrategyPotential AdvantagesPotential Challenges
    Reductive AminationReadily available starting materials.May require harsh reducing agents.
    Nucleophilic SubstitutionStraightforward reaction pathway.Potential for side reactions and waste generation.
    Catalytic CouplingHigh efficiency and selectivity.Catalyst cost and removal from the final product.
    BiocatalysisHigh stereoselectivity, mild reaction conditions.Enzyme stability and availability.

    Investigation of Stereochemical Aspects and Chiral Recognition

    The structure of this compound suggests the potential for stereoisomerism, which could have significant implications for its biological activity and material properties.

    Areas for Investigation:

    Chiral Synthesis and Resolution: Developing methods for the asymmetric synthesis of enantiomerically pure forms of the compound is a primary goal. Alternatively, classical resolution techniques or chiral chromatography could be employed to separate racemic mixtures.

    Stereochemical Characterization: Utilizing advanced analytical techniques such as X-ray crystallography, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) with chiral shift reagents will be essential to determine the absolute configuration of the stereoisomers.

    Chiral Recognition Studies: Investigating the interactions of the individual enantiomers with chiral selectors, such as cyclodextrins or chiral stationary phases, will provide insights into the mechanisms of chiral recognition.

    Exploration of Further Chemical Transformations and Derivatizations

    The chemical structure of this compound offers several reactive sites for further chemical modifications, opening the door to a wide range of novel derivatives with potentially unique properties.

    Potential Transformations and Derivatizations:

    Modification of the Phenyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can modulate the electronic properties of the molecule.

    Reactions of the Amine Group: The secondary amine is amenable to a variety of reactions, including acylation, alkylation, and the formation of amides or sulfonamides, leading to a diverse library of compounds.

    Transformations of the Propenyl Group: The double bond in the propenyl moiety can undergo reactions such as hydrogenation, halogenation, or epoxidation, providing access to saturated and functionalized analogues.

    Advanced Analytical Strategies for Trace Analysis and Isomer Differentiation

    The development of sensitive and selective analytical methods is a prerequisite for any future studies on the environmental fate, metabolism, or application of this compound.

    Future Analytical Research:

    High-Sensitivity Detection: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection can be optimized for the trace analysis of the compound in complex matrices. osha.gov

    Isomer Separation: The use of chiral chromatography columns in both HPLC and gas chromatography (GC) will be critical for the separation and quantification of individual stereoisomers.

    Spectroscopic Fingerprinting: Advanced spectroscopic techniques, including two-dimensional NMR and Fourier-transform infrared (FTIR) spectroscopy, can provide detailed structural information for unambiguous identification and differentiation from related isomers.

    Application of Advanced Computational Techniques for Predictive Modeling

    In silico methods can significantly accelerate the research and development process by providing valuable insights into the properties and behavior of this compound before extensive experimental work is undertaken.

    Computational Modeling Approaches:

    Q & A

    Basic: What are the standard synthetic routes for N-isopropyl-2-phenyl-2-propenylamine, and what key reaction conditions influence yield?

    Methodological Answer:
    this compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., N-isopropyl-p-methylamphetamine) are synthesized using sodium triacetoxyborohydride (STAB) as a reducing agent under mild acidic conditions (e.g., acetic acid) to stabilize intermediates . Key factors include:

    • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-substituted intermediates .
    • Reaction time : Extended reflux periods (e.g., 16 hours) improve yields for sterically hindered amines .
    • Temperature control : Room temperature conditions minimize side reactions during reduction steps .

    Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) when characterizing derivatives of this compound?

    Methodological Answer:
    Contradictions often arise from impurities, stereoisomerism, or instrumental artifacts. To address this:

    • High-resolution mass spectrometry (HRMS) : Compare observed vs. calculated [M+H]+ values (e.g., Δ < 2 ppm) to confirm molecular formulas. For example, a deviation of 0.0014 in HRMS data (observed 192.1733 vs. calculated 192.1747) suggests isotopic interference or sample degradation .
    • Deuterated solvents in NMR : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks obscuting signals.
    • Cross-validation : Pair NMR with IR or X-ray crystallography to confirm functional groups and stereochemistry.

    Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

    Methodological Answer:

    • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from structurally similar amines .
    • Distillation : For volatile derivatives, fractional distillation under reduced pressure minimizes thermal degradation.

    Advanced: What strategies are recommended for evaluating the oxidative stability of this compound under varying experimental conditions?

    Methodological Answer:

    • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), UV light, or oxidizing agents (e.g., H₂O₂). Monitor degradation via HPLC or GC-MS, as demonstrated for nitropropene derivatives .
    • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard conditions.
    • Radical scavengers : Test additives like BHT to inhibit autoxidation pathways.

    Basic: How should researchers safely handle and store this compound to prevent degradation or hazards?

    Methodological Answer:

    • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis.
    • PPE : Use nitrile gloves and fume hoods during synthesis, as recommended for aminoethyl chlorides and similar intermediates .
    • Waste disposal : Neutralize acidic/basic residues before disposal in compliance with institutional protocols.

    Advanced: In kinetic studies of this compound reactions, how can competing reaction pathways be distinguished and quantified?

    Methodological Answer:

    • Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track specific bond cleavages via MS/MS.
    • In-situ spectroscopy : Employ real-time FTIR or Raman to monitor intermediate formation.
    • Computational modeling : Compare experimental activation energies with DFT-calculated transition states to identify dominant pathways.

    Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

    Methodological Answer:

    • NMR spectroscopy : Analyze coupling patterns (e.g., vicinal protons in propenyl groups) and δ values for aromatic protons (6.8–7.5 ppm).
    • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl group at m/z 44).
    • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values.

    Advanced: How can researchers address discrepancies in biological activity data for this compound analogs?

    Methodological Answer:

    • Dose-response curves : Use Hill plots to differentiate efficacy (EC₅₀) from potency.
    • Enzyme assays : Validate target specificity via competitive inhibition studies with known substrates.
    • Meta-analysis : Cross-reference data across multiple assays (e.g., fluorometric vs. radiometric) to identify methodological biases.

    Basic: What are the common byproducts in this compound synthesis, and how are they identified?

    Methodological Answer:

    • Schiff bases : Detect imine intermediates via UV-Vis (λ ~250–300 nm) or TLC (Rf ~0.6 in 1:1 hexane/EtOAc).
    • Oligomers : Use GPC or MALDI-TOF to identify dimeric/polymeric species.
    • Oxidation products : Quinone derivatives can be isolated via preparative HPLC and characterized by cyclic voltammetry .

    Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

    Methodological Answer:

    • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
    • Molecular dynamics : Simulate solvent effects on reaction trajectories with AMBER or GROMACS.
    • Retrosynthetic software : Leverage platforms like Chematica to design alternative synthetic routes.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.